![molecular formula C9H10ClNO2 B2602737 N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine CAS No. 1937330-46-5](/img/structure/B2602737.png)
N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-[1-(2-Chloro-3-methoxyphenyl)ethylidene]hydroxylamine” is a chemical compound with the CAS Number: 1937330-46-5 . It has a molecular weight of 199.64 . The IUPAC name for this compound is 2-chloro-1-methoxy-3-(1-nitrosoethyl)benzene .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H10ClNO2/c1-6(11-12)7-4-3-5-8(13-2)9(7)10/h3-6H,1-2H3 . This indicates that the compound contains 9 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 2 oxygen atoms .Scientific Research Applications
Spasmolytic Agents
Research into N-[(Benzoyloxy)alkyl]-1,2,3,4-tetrahydro-2-naphthylamine derivatives from 1,2,3,4-tetrahydro-2-naphthylamines has demonstrated potential spasmolytic effects. Some compounds in this class showed selective nerve effects on the colon rather than the stomach in dogs, indicating potential for the development of spasmolytic drugs with specific target areas within the gastrointestinal tract (Kanao et al., 1982).
Molecular Imprinting for Active Packaging
Molecularly imprinted hydrogels (MIHs) synthesized for the natural antioxidant ferulic acid (FA) have been applied as packaging materials to prevent lipid oxidation in butter. This innovative use of MIHs as functional active packaging materials demonstrates the potential of applying similar compounds in the food industry to extend shelf life and improve the quality of food products (Benito-Peña et al., 2016).
Fluorescence Probes for Metal Ions
Compounds such as Rhodamine B hydroxylamide have been characterized for their selective and sensitive detection of metal ions like copper(II). This application highlights the potential of N-substituted hydroxylamine derivatives in developing spectroscopic probes for the detection of specific ions in various environments, including biological samples (Chen et al., 2009).
Antidepressant Compounds
The research into ethyl cyclohexanol derivatives, such as Wy-45,030, which exhibit a neurochemical profile predictive of antidepressant activity, suggests potential applications for N-substituted hydroxylamine derivatives in the development of new antidepressant drugs. These compounds have shown to inhibit brain imipramine receptor binding and synaptosomal monoamine uptake, indicating their potential efficacy in treating depressive disorders (Muth et al., 1986).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, inhaled, or if it comes into contact with skin . It may also cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
(NE)-N-[1-(2-chloro-3-methoxyphenyl)ethylidene]hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-6(11-12)7-4-3-5-8(13-2)9(7)10/h3-5,12H,1-2H3/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPXXDFSKKVNXLK-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=C(C(=CC=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C1=C(C(=CC=C1)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

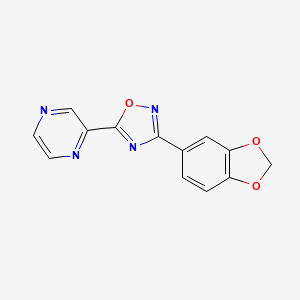
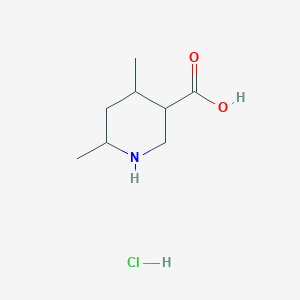
![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)cinnamamide hydrochloride](/img/structure/B2602657.png)
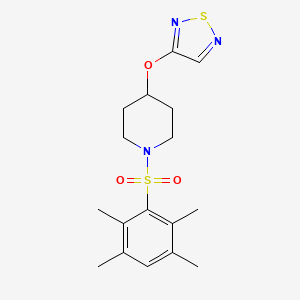
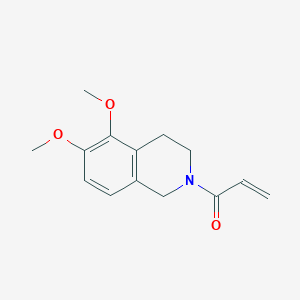

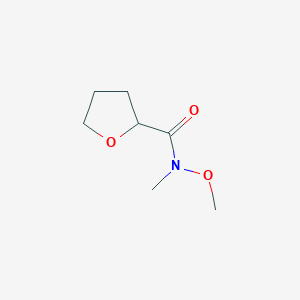
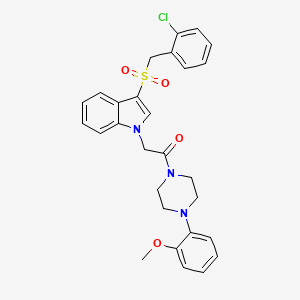
![(4-Methoxyphenyl)[3-phenyl-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2602667.png)
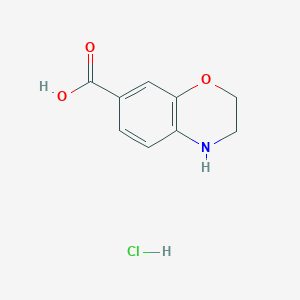

![2-(4-isopropylphenoxy)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2602674.png)
![(3-((Benzo[d][1,3]dioxol-5-yloxy)methyl)azetidin-1-yl)(naphthalen-1-yl)methanone](/img/structure/B2602675.png)
![1-ethyl-6-methyl-3-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4(1H)-one](/img/structure/B2602677.png)